21,31-Didehydrorifabutin
Description
21,31-Didehydrorifabutin is a derivative of rifabutin, a semisynthetic ansamycin antibiotic used primarily to treat mycobacterial infections, including tuberculosis and Mycobacterium avium complex (MAC). This compound arises as a degradation product or impurity during the synthesis or storage of rifabutin. Structurally, it is characterized by the removal of hydrogen atoms at the 21 and 31 positions, leading to a conjugated double bond system. Recent USP guidelines revised its acceptable impurity limit from 0.75% to 1.0%, reflecting updated stability assessments .
Properties
CAS No. |
2241829-23-0 |
|---|---|
Molecular Formula |
C46H60N4O11 |
Molecular Weight |
845.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16S,17R,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,22-hexamethyl-18-methylidene-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H60N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22,25-27,30,37-38,41,52-55H,3,16-19,21H2,1-2,4-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t25-,26-,27-,30+,37+,38-,41-,45+/m1/s1 |
InChI Key |
ZSCGLWDRPXJXJF-BJGNELAZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](/C=C/O[C@@]2(C(=O)C3=C(O2)C(=C(C4=C3C5=NC6(CCN(CC6)CC(C)C)N=C5C(=C4O)NC(=O)/C(=C\C=C\C(=C)[C@@H]([C@H]([C@H]([C@H]([C@@H]1OC(=O)C)C)O)C)O)/C)O)C)C)OC |
Canonical SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C5=NC6(CCN(CC6)CC(C)C)N=C5C(=C4O)NC(=O)C(=CC=CC(=C)C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 21,31-Didehydrorifabutin involves several steps, typically starting from rifamycin SV. The process includes:
Oxidation: Rifamycin SV is oxidized to form rifamycin S.
Reduction: Rifamycin S is then reduced to rifamycin S quinone.
Cyclization: The quinone undergoes cyclization to form rifabutin.
Dehydration: Finally, rifabutin is dehydrated to produce 21,31-Didehydrorifabutin.
Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
21,31-Didehydrorifabutin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, rifabutin.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed include various quinone and hydroquinone derivatives.
Scientific Research Applications
21,31-Didehydrorifabutin has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of rifabutin and its impurities.
Biology: It helps in studying the metabolic pathways of rifabutin in biological systems.
Medicine: Research on this compound aids in understanding the pharmacokinetics and pharmacodynamics of rifabutin.
Industry: It is used in quality control processes to ensure the purity of rifabutin in pharmaceutical formulations
Mechanism of Action
The mechanism of action of 21,31-Didehydrorifabutin is similar to that of rifabutin. It inhibits DNA-dependent RNA polymerase in susceptible bacteria, leading to the suppression of RNA synthesis and cell death . This action is specific to bacterial RNA polymerase and does not affect mammalian cells .
Comparison with Similar Compounds
Rifabutin and Degradation Products
21,31-Didehydrorifabutin is most directly compared to rifabutin and its other degradation products, such as 16-desacetylrifabutin . Key differences include:
- Structural Modifications : Rifabutin contains a hydroxyl group at position 16 and a fully saturated ansa chain. In contrast, 21,31-didehydrorifabutin features dehydrogenation at positions 21 and 31, altering its electron distribution and stability. 16-Desacetylrifabutin lacks the acetyl group at position 16, reducing its lipophilicity compared to rifabutin .
- Regulatory Limits :
| Compound | USP Acceptance Criteria (Pre-2021) | USP Acceptance Criteria (2021 Revision) |
|---|---|---|
| 21,31-Didehydrorifabutin | 0.75% | 1.0% |
| 16-Desacetylrifabutin | 0.75% | 1.0% |
| Specified Unknown Impurity | 0.25% | 0.50% |
Rifamycin Derivatives
21,31-Didehydrorifabutin shares a structural backbone with other rifamycin-class antibiotics, such as rifampicin and rifapentine . Critical distinctions include:
- Ansamycin Ring Modifications : Rifampicin contains a hydrazone side chain at position 3, enhancing its activity against Mycobacterium tuberculosis. Rifabutin and its derivatives lack this group but retain a broader spectrum against atypical mycobacteria.
- Stability Profiles : Dehydrogenation in 21,31-didehydrorifabutin increases its susceptibility to oxidative degradation compared to rifampicin, necessitating stricter storage conditions (e.g., temperatures ≤25°C) to prevent further decomposition .
Analytical Characterization
Advanced techniques differentiate 21,31-didehydrorifabutin from analogs:
- Spectroscopic Methods : 13C-NMR and circular dichroism (CD) identify structural differences in the ansa chain and aromatic moieties. Polarimetry further distinguishes enantiomeric purity, critical for regulatory compliance .
- Chromatography : High-performance liquid chromatography (HPLC) remains the gold standard for quantifying impurity levels, with detection thresholds aligned to USP criteria .
Research Findings and Implications
- Regulatory Adjustments : The 2021 USP revision reflects evolving understanding of impurity toxicity, balancing patient safety with manufacturing feasibility. The widened limits for 21,31-didehydrorifabutin and 16-desacetylrifabutin were informed by stability studies demonstrating minimal clinical impact at higher thresholds .
- Synthetic Challenges : Dehydrogenation during rifabutin synthesis underscores the need for controlled reaction conditions to minimize byproduct formation.
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